2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Thiazoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of thiazole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound can participate in nucleophilic and electrophilic reactions, affecting enzyme catalysis. This compound has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular defense mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound has been observed to impact cell signaling pathways related to inflammation and apoptosis, thereby affecting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, the interaction of this compound with DNA can lead to changes in gene expression, either by promoting or inhibiting transcription . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses of this compound have been found to exert beneficial effects, such as enhancing cellular defense mechanisms and improving metabolic function . High doses can lead to toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization . Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of ethyl 2-chloroacetate with thiourea to form 2-chloro-5-ethyl-1,3-thiazole. This intermediate is then oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-Chloro-1,3-thiazole-4-carboxylic acid
- 5-Ethyl-1,3-thiazole-4-carboxylic acid
- 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid
Comparison: 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a chlorine atom and an ethyl group on the thiazole ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of these substituents can lead to different chemical and biological properties, which can be exploited for various applications.
Properties
IUPAC Name |
2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBBBKNEWQFTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-29-2 | |
Record name | 2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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